phenyl 4-{[(5-phenyl-1,2-oxazol-3-yl)formamido]methyl}piperidine-1-carboxylate
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Description
The compound “phenyl 4-{[(5-phenyl-1,2-oxazol-3-yl)formamido]methyl}piperidine-1-carboxylate” is a complex organic molecule. It contains several functional groups including a phenyl group, an oxazole ring, a formamido group, a piperidine ring, and a carboxylate ester .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the oxazole ring could be formed via cyclodehydration of an appropriate amide or via condensation of a nitrile and a carboxylic acid . The piperidine ring could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The oxazole ring is a heterocycle containing nitrogen and oxygen, and it is aromatic. The piperidine ring is a six-membered ring containing nitrogen .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the oxazole ring could undergo electrophilic substitution or it could be opened under acidic or basic conditions. The piperidine ring could undergo reactions at the nitrogen, such as alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Mechanism of Action
Target of Action
Similar compounds, such as 1,4-bis(5-phenyloxazol-2-yl)benzene, have been shown to be phototoxic against several types of microorganisms . This suggests that the compound could potentially target microbial cells.
Mode of Action
It’s known that similar compounds can produce singlet oxygen , which is a reactive oxygen species. Reactive oxygen species can cause oxidative damage to cells, leading to cell death. This might be one of the ways this compound interacts with its targets.
Pharmacokinetics
The compound’s molecular weight (as per a similar compound, 1,4-bis(5-phenyloxazol-2-yl)benzene, is 36440 ) suggests that it could potentially be absorbed and distributed in the body
Result of Action
The result of the compound’s action is likely to be cell death, given its potential to produce singlet oxygen and cause oxidative damage . This could make it useful in applications such as antimicrobial treatments.
Future Directions
Properties
IUPAC Name |
phenyl 4-[[(5-phenyl-1,2-oxazole-3-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c27-22(20-15-21(30-25-20)18-7-3-1-4-8-18)24-16-17-11-13-26(14-12-17)23(28)29-19-9-5-2-6-10-19/h1-10,15,17H,11-14,16H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBWFUXJVSDRAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C(=O)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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